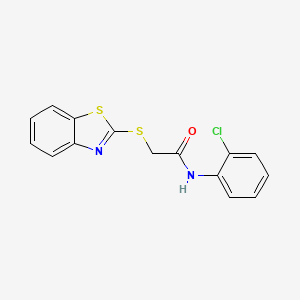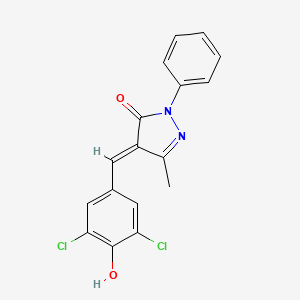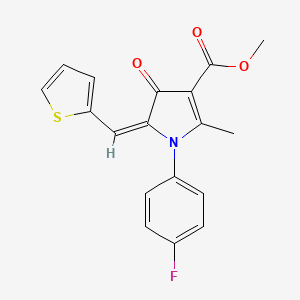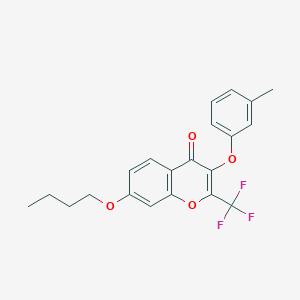
1-benzoyl-4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoil-4-(4-metilfenil)-2-fenil-2,3-dihidro-1H-1,5-benzodiazepina es un compuesto orgánico complejo que pertenece a la familia de las benzodiazepinas. Las benzodiazepinas son conocidas por su amplia gama de actividades farmacológicas, que incluyen propiedades ansiolíticas, sedantes, relajantes musculares y anticonvulsivas. Este compuesto en particular se caracteriza por su estructura única, que incluye un núcleo de benzodiazepina con sustituyentes benzoilo, metilfenil y fenil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1-benzoil-4-(4-metilfenil)-2-fenil-2,3-dihidro-1H-1,5-benzodiazepina típicamente implica la ciclización de precursores apropiados. Un método común implica la reacción de 2-aminobenzofenona con 4-metilbenzaldehído y fenilacetileno en condiciones ácidas para formar el sistema de anillo de benzodiazepina deseado. La reacción se lleva a cabo generalmente en presencia de un catalizador como el ácido p-toluensulfónico, y la mezcla de reacción se calienta para promover la ciclización.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-Benzoil-4-(4-metilfenil)-2-fenil-2,3-dihidro-1H-1,5-benzodiazepina puede experimentar diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus aminas o alcoholes correspondientes.
Sustitución: Las reacciones de sustitución electrófila o nucleófila pueden introducir nuevos sustituyentes en el anillo de benzodiazepina.
Reactivos y condiciones comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas o básicas.
Reducción: Reactivos como hidruro de litio y aluminio o borohidruro de sodio en disolventes anhidros.
Sustitución: Reactivos como halógenos, haluros de alquilo o nucleófilos como aminas o tioles.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de la benzofenona, mientras que la reducción puede producir bencilaminas o alcoholes bencílicos.
Aplicaciones Científicas De Investigación
1-Benzoil-4-(4-metilfenil)-2-fenil-2,3-dihidro-1H-1,5-benzodiazepina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de derivados de benzodiazepina más complejos.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas y sus efectos sobre los procesos celulares.
Medicina: Se investiga por sus propiedades farmacológicas, incluyendo posibles actividades ansiolíticas y anticonvulsivas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 1-benzoil-4-(4-metilfenil)-2-fenil-2,3-dihidro-1H-1,5-benzodiazepina implica su interacción con dianas moleculares específicas en el cuerpo. Las benzodiazepinas suelen ejercer sus efectos uniéndose al complejo del receptor del ácido gamma-aminobutírico (GABA) en el sistema nervioso central. Esta unión aumenta los efectos inhibitorios del GABA, lo que lleva a efectos sedantes, ansiolíticos y relajantes musculares. Las vías moleculares y las dianas exactas involucradas pueden variar dependiendo de la estructura y los sustituyentes específicos del compuesto.
Compuestos similares:
Diazepam: Otra benzodiazepina con propiedades ansiolíticas y sedantes similares.
Lorazepam: Conocido por sus fuertes efectos ansiolíticos y su duración de acción más corta.
Clonazepam: Se utiliza principalmente por sus propiedades anticonvulsivas.
Unicidad: 1-Benzoil-4-(4-metilfenil)-2-fenil-2,3-dihidro-1H-1,5-benzodiazepina es única debido a sus sustituyentes específicos, que pueden conferir propiedades farmacológicas distintas en comparación con otras benzodiazepinas. La presencia de los grupos benzoilo y metilfenil puede influir en su afinidad de unión y selectividad para diferentes receptores, lo que puede conducir a efectos terapéuticos únicos.
Comparación Con Compuestos Similares
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its strong anxiolytic effects and shorter duration of action.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness: 1-Benzoyl-4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the benzoyl and methylphenyl groups can influence its binding affinity and selectivity for different receptors, potentially leading to unique therapeutic effects.
Propiedades
Fórmula molecular |
C29H24N2O |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
[4-(4-methylphenyl)-2-phenyl-2,3-dihydro-1,5-benzodiazepin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C29H24N2O/c1-21-16-18-22(19-17-21)26-20-28(23-10-4-2-5-11-23)31(27-15-9-8-14-25(27)30-26)29(32)24-12-6-3-7-13-24/h2-19,28H,20H2,1H3 |
Clave InChI |
VEZSPUTZYVXHGM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N(C(C2)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-Benzylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11648387.png)
![3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]propanehydrazide](/img/structure/B11648389.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11648399.png)

![5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11648412.png)

![(5E)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11648417.png)
![2-oxo-N-(pyridin-3-ylmethyl)-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]acetamide](/img/structure/B11648420.png)
![2-(benzylsulfanyl)-3-butyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11648427.png)
![N-(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B11648435.png)
![3-(2-methylphenyl)-2-[(2-phenylethyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B11648448.png)
![methyl N-[(2,4-dichlorophenoxy)acetyl]tryptophanate](/img/structure/B11648464.png)
